molecular formula C11H22O3 B12541579 Octanoic acid, 8-hydroxy-2-propyl-, (2R)- CAS No. 824961-10-6

Octanoic acid, 8-hydroxy-2-propyl-, (2R)-

Katalognummer: B12541579
CAS-Nummer: 824961-10-6
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: HKUMXVZOWDJVID-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is a specialized organic compound with the molecular formula C11H22O3. This compound is characterized by the presence of an octanoic acid backbone with a hydroxyl group and a propyl group attached to it. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.

    8-Hydroxy-octanoic acid: Similar structure but without the propyl group, affecting its physical and chemical properties.

    2-Propyl-octanoic acid:

Uniqueness

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.

Eigenschaften

CAS-Nummer

824961-10-6

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

(2R)-8-hydroxy-2-propyloctanoic acid

InChI

InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1

InChI-Schlüssel

HKUMXVZOWDJVID-SNVBAGLBSA-N

Isomerische SMILES

CCC[C@H](CCCCCCO)C(=O)O

Kanonische SMILES

CCCC(CCCCCCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.